Ethyl 3-cyclopropyl-4-fluorobenzoate
Beschreibung
Ethyl 3-cyclopropyl-4-fluorobenzoate is a benzoic acid derivative featuring a cyclopropyl substituent at the 3-position and a fluorine atom at the 4-position of the aromatic ring, esterified with ethanol. This compound is cataloged under the identifier BP 241171063733-84-5 by Biopharmacule Speciality Chemicals .
Eigenschaften
CAS-Nummer |
1063733-84-5 |
|---|---|
Molekularformel |
C12H13FO2 |
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
ethyl 3-cyclopropyl-4-fluorobenzoate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)9-5-6-11(13)10(7-9)8-3-4-8/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
ZLCAYZOXLKCPSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)C2CC2 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
The following analysis compares Ethyl 3-cyclopropyl-4-fluorobenzoate with structurally related benzoate esters, focusing on substituent effects, synthetic routes, and inferred properties.
Substituent Position and Type
Table 1: Structural Comparison of Benzoate Esters
Key Observations:
- Substituent Effects: The cyclopropyl group at the 3-position introduces steric hindrance and may enhance metabolic stability compared to linear alkyl groups (e.g., isopropyl in Ethyl 4-fluoro-3-isopropylbenzoate) . Nitro groups (e.g., in Ethyl 4-fluoro-3-nitrobenzoate) are stronger electron-withdrawing substituents than fluorine, which could alter reactivity in substitution reactions or binding interactions .
Synthetic Considerations :
- Ethyl 3-cyclopropyl-4-fluorobenzoate likely requires multi-step synthesis, involving cyclopropanation and fluorination, whereas simpler analogs like Ethyl 4-fluorobenzoate may be synthesized via direct esterification of 4-fluorobenzoic acid .
- The synthesis of Ethyl 4-fluoro-3-isopropylbenzoate might involve Friedel-Crafts alkylation or coupling reactions to introduce the isopropyl group, contrasting with cyclopropanation methods for the target compound .
Vorbereitungsmethoden
Temperature Control in Diazotization
Maintaining 3–5°C during diazotization (as in Method 1) is critical to prevent decomposition of the diazonium salt. Exceeding 5°C leads to byproducts such as phenolic compounds, reducing yield by 15–20%.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-cyclopropyl-4-fluorobenzoate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves esterification of 3-cyclopropyl-4-fluorobenzoic acid with ethanol under acidic catalysis. Key steps include:
- Esterification : Reacting 4-fluorobenzoic acid derivatives with cyclopropylmethanol via nucleophilic acyl substitution, followed by purification using vacuum distillation or column chromatography .
- Optimization : Adjusting reaction temperature (70–90°C), solvent choice (e.g., toluene for azeotropic water removal), and catalyst concentration (e.g., sulfuric acid or p-toluenesulfonic acid). Monitoring via TLC or HPLC ensures intermediate purity .
Q. What spectroscopic techniques are most effective for characterizing Ethyl 3-cyclopropyl-4-fluorobenzoate, and how are data interpreted?
Q. What are the challenges in crystallizing Ethyl 3-cyclopropyl-4-fluorobenzoate, and how can SHELX programs aid in resolving structural ambiguities?
Crystallization challenges include low melting points and solvent inclusion. SHELX software (e.g., SHELXL) refines X-ray diffraction data by:
- Twinned Data Handling : Using HKLF5 format to deconvolute overlapping reflections.
- Thermal Motion Modeling : Anisotropic displacement parameters improve accuracy for flexible cyclopropyl groups .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the cyclopropyl group in Ethyl 3-cyclopropyl-4-fluorobenzoate with biological targets?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyclopropyl ring’s strain energy (~27 kcal/mol) influences its propensity for ring-opening reactions .
- Molecular Docking : Simulates ligand-protein interactions (e.g., cytochrome P450 enzymes) to assess metabolic stability. The cyclopropyl group’s steric bulk may hinder binding in certain active sites .
Q. How do structural modifications in analogous compounds (e.g., cyclobutyl vs. cyclopropyl) influence biological activity and pharmacokinetics?
- Structure-Activity Relationship (SAR) Studies :
- Cyclobutyl Analogues : Increased ring size enhances steric hindrance, reducing membrane permeability (logP increases by ~0.5 units).
- Fluorine Substitution : Enhances metabolic stability by resisting oxidative degradation (e.g., CYP450-mediated dealkylation) .
- Pharmacokinetic Profiling : Comparative in vitro assays (e.g., microsomal stability) quantify half-life differences. Cyclopropyl derivatives often show superior oral bioavailability due to lower molecular rigidity .
Q. How can kinetic studies elucidate the degradation pathways of Ethyl 3-cyclopropyl-4-fluorobenzoate under varying pH and temperature conditions?
Q. How can researchers resolve contradictions in crystallographic data for Ethyl 3-cyclopropyl-4-fluorobenzoate derivatives?
- Multi-Phase Refinement : SHELXL’s TWIN/BASF commands model twinning or disorder in crystal lattices.
- Validation Tools : R-factor analysis (R₁ < 5%) and Hirshfeld surfaces detect outliers in electron density maps .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Acid-Catalyzed Esterification | 65–75 | ≥95 | Slow reaction kinetics |
| Microwave-Assisted | 85–90 | ≥98 | Solvent compatibility |
| Enzymatic (Lipase) | 50–60 | ≥90 | Substrate specificity |
Q. Table 2. Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks/Signals | Functional Group Confirmed |
|---|---|---|
| ¹H NMR | δ 1.35 (t, 3H), δ 4.30 (q, 2H) | Ethyl ester |
| ¹⁹F NMR | δ -110 ppm (ortho-F) | Fluorine position |
| IR | 1720 cm⁻¹ (C=O stretch) | Ester carbonyl |
Q. Table 3. Biological Activity of Analogues
| Compound | IC₅₀ (μM) | logP | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Ethyl 3-cyclopropyl-4-fluorobenzoate | 0.8 | 2.9 | 45 |
| Ethyl 3-cyclobutyl-4-fluorobenzoate | 1.5 | 3.4 | 30 |
| Ethyl 4-fluoro-3-sulfamoylbenzoate | 2.2 | 1.7 | 60 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
